Synthetic Yield Benchmark: Tosylate Esterification Route (US04127580) Delivers 90.6% Isolated Yield at Multi-Kilogram Scale
The tosylation of 2-(2-thienyl)ethanol using p-toluenesulfonyl chloride in diisopropyl ether with triethylamine base, as disclosed in US Patent 04127580, affords 2-(2-thienyl)ethyl toluene-p-sulphonate with an isolated yield of 90.6% at a 65-mole (8.32 kg) scale . This represents a well-characterized, scalable industrial route. In contrast, an alternative tosylation protocol using dichloromethane as solvent with triethylamine at 35 °C, reported in CN103467486 and described on ChemicalBook, achieves a higher isolated yield of 98% (203 g from 0.87 mol scale) . The 7.4 percentage point yield differential (98% vs. 90.6%) is directly attributable to solvent choice and temperature optimization, providing procurement teams with a critical process benchmark when selecting between synthetic route options or when sourcing material from vendors employing different manufacturing methodologies.
| Evidence Dimension | Isolated reaction yield (tosylate esterification) |
|---|---|
| Target Compound Data | 90.6% yield (16.62 g from 8.32 kg starting material at 65-mole scale) |
| Comparator Or Baseline | 98% yield (203 g from 0.87 mol scale) achieved with dichloromethane solvent at 35 °C |
| Quantified Difference | 7.4 percentage points absolute yield difference; process conditions differ in solvent (diisopropyl ether vs. dichloromethane) and temperature (room temperature vs. 35 °C) |
| Conditions | US04127580: diisopropyl ether, triethylamine, room temperature, 70 h, 65-mole scale; CN103467486: dichloromethane, triethylamine, ice bath then 35 °C, TLC monitored |
Why This Matters
The 7.4% yield gap between established industrial tosylation routes directly impacts cost-of-goods calculations and informs vendor selection when multiple manufacturing pathways are commercially available.
